(S)-(+)-Glycidyl butyrate

Overview

Description

Synthesis Analysis

Butyrate is produced by several bacterial strains through microbial interactions impacting growth and butyrate production . The main driving force for butyrate synthesis is an energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin .Molecular Structure Analysis

Butyrate acts as a signaling molecule and has effects on multiple signaling pathways . It is known to inhibit histone deacetylase (HDAC), leading to alterations of several important oncogenic signaling pathways .Chemical Reactions Analysis

Butyrate production is a major function of the gut microbiome associated with protection from a wide range of human diseases . It is produced through complex and dynamic interactions between constituent community members and their environment .Scientific Research Applications

Polymer Chemistry

(S)-(+)-Glycidyl butyrate plays a significant role in the field of polymer chemistry, particularly in the modification and synthesis of copolymers. Tsarevsky, Bencherif, and Matyjaszewski (2007) demonstrated the use of glycidyl butyrate in the efficient opening of the epoxide ring in glycidyl methacrylate copolymers prepared by Atom Transfer Radical Polymerization (ATRP). This process led to the formation of azide-containing copolymers, which were further functionalized to yield polymeric brushes with hydrophilic Polyethylene Oxide (PEO) side chains, showcasing its application in creating novel materials with specific properties (Tsarevsky, Bencherif, & Matyjaszewski, 2007).

Enantioselective Processes

The enantioselective processes involving this compound are critical for producing enantiomerically pure compounds, which have significant implications in pharmaceuticals and fine chemicals. Palomo et al. (2005) achieved efficient enzymatic synthesis of enantiopure glycidol by resolving racemic glycidyl butyrate using immobilized enzymes, demonstrating its potential in producing optically active compounds with high enantiomeric excesses (Palomo et al., 2005).

Material Science

In material science, this compound contributes to the development of advanced materials with tailored properties. Andrieș et al. (2011) explored carbazole-containing polymer materials for information recording, where glycidyl butyrate was utilized in the synthesis of copolymers, highlighting its role in creating materials for photonics and data storage applications (Andrieș et al., 2011).

Analytical Chemistry

In analytical chemistry, the determination and quantification of this compound are essential for understanding its behavior and applications in various reactions and processes. Meng Qing (2011) demonstrated the use of gas chromatography for the quick analysis of glycidyl butyrate in reaction systems, providing a method for its accurate and efficient detection (Meng Qing, 2011).

Mechanism of Action

Target of Action

It is known that butyrate, a related compound, interacts with various targets in the body, including g-protein coupled receptors (gpcrs) and histone deacetylase (hdac) enzymes . These targets play crucial roles in various biological processes, including immune responses, inflammation, and gene expression .

Mode of Action

It can inhibit HDAC, which removes acetyl groups from histone tails and regulates gene expression . Additionally, butyrate can activate GPCRs, leading to various downstream effects .

Pharmacokinetics

Studies on related compounds like tributyrin, a butyrate prodrug, have shown that it is well-tolerated and can achieve plasma concentrations near those effective in vitro when administered orally .

Result of Action

Butyrate has been shown to have multiple beneficial effects on human health, including protective effects in autoimmune and inflammatory diseases . It is essential for maintaining gut immune homeostasis and plays a pivotal role in immune tolerance with strong anti-inflammatory effects in allergic diseases .

Action Environment

The action of (S)-(+)-Glycidyl butyrate can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of butyrate and other short-chain fatty acids (SCFAs) . Dietary factors, such as the intake of dietary fiber, can also influence the production of butyrate .

Future Directions

Butyrate has the potential to be incorporated into cancer prevention and treatment regimens . Future research directions include investigating the role of the host microbiota in neuropsychiatric disorders , understanding the direct and indirect cardiovascular protective capacities of butyrate , and exploring the role of butyrate metabolism in colorectal cancer .

Biochemical Analysis

Biochemical Properties

(S)-(+)-Glycidyl Butyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the fermentation process carried out by gut microbiota, leading to the production of SCFAs . The compound also interacts with microbial carboxyl esterases, which are enzymes that catalyze the cleavage and formation of ester bonds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in the regulation of glucose and lipid metabolism . Furthermore, it has been shown to have anti-inflammatory properties, reducing inflammation and supporting the immune system .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions as a histone deacetylase (HDAC) inhibitor, promoting the acetylation of histones in the nucleus of cells . This epigenetic modification results in the upregulation of anti-inflammatory genes and downregulation of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that butyrate stimulates proliferation, differentiation, and maturation, and reduces apoptosis in cells

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . The metabolic pathways of butyrate involve various enzymes and cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed by colonocytes through monocarboxylate transporters (MCT), which are responsible for the transport of SCFAs .

Subcellular Localization

Current knowledge suggests that butyrate and other SCFAs are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .

properties

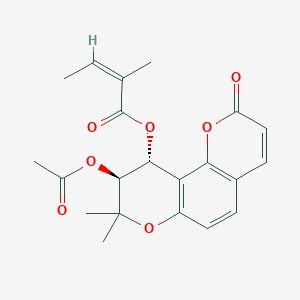

IUPAC Name |

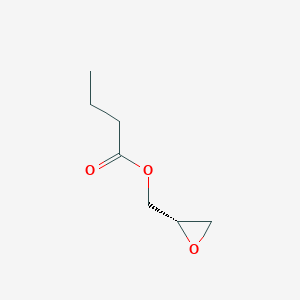

[(2S)-oxiran-2-yl]methyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNSNVGRSIOCEU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426451 | |

| Record name | (S)-(+)-Glycidyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65031-96-1 | |

| Record name | (+)-Glycidyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65031-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-Glycidyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical techniques have been developed for the separation and quantification of (S)-(+)-Glycidyl butyrate?

A1: Researchers have successfully developed and validated chiral HPLC methods for the separation and quantification of SGB in RGB. These methods utilize chiral stationary phases, such as Chiralcel OD-H, to differentiate between the enantiomers .

Q2: What are the advantages of the developed chiral HPLC methods for this compound analysis?

A2: The chiral HPLC methods offer several benefits, including:

- High Resolution: Achieve clear separation of SGB and RGB enantiomers, ensuring accurate quantification.

- Efficiency: Relatively short run times compared to other separation methods, making the analysis faster.

- Reduced Solvent Consumption: Contributes to cost-effectiveness and minimizes environmental impact.

Q3: How can (R,S)-Glycidyl butyrate be resolved into its individual enantiomers?

A3: Enzymatic resolution using lipases has shown promise for separating the enantiomers. Studies have explored various lipases, including those from yeast, Rhizopus sp., and Trichosporon capitatum. These enzymes selectively hydrolyze one enantiomer over the other, enabling the isolation of enantiomerically pure (R)- or (S)-Glycidyl butyrate.

Q4: What factors influence the enzymatic resolution of (R,S)-Glycidyl butyrate?

A4: The effectiveness of enzymatic resolution is influenced by several factors, including:

- Reaction Conditions: pH, temperature, and solvent choice can significantly impact enzyme activity and enantioselectivity.

- Immobilization: Immobilizing enzymes can enhance stability and reusability, improving process efficiency.

Q5: Why is there interest in using microemulsion-based organogels for lipase-catalyzed reactions with (R,S)-Glycidyl butyrate?

A5: Researchers are exploring microemulsion-based organogels as a reaction media for lipase-catalyzed resolution of (R,S)-Glycidyl butyrate due to their unique properties. These systems can enhance enzyme stability, activity, and enantioselectivity compared to traditional organic solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one](/img/structure/B1630947.png)